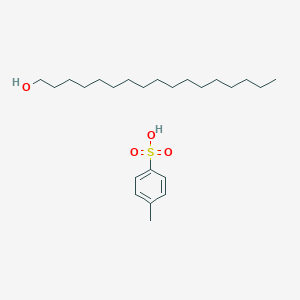

Heptadecan-1-ol;4-methylbenzenesulfonic acid

説明

Heptadecan-1-ol;4-methylbenzenesulfonic acid is a compound that combines a long-chain fatty alcohol, heptadecan-1-ol, with a sulfonic acid derivative, 4-methylbenzenesulfonic acid.

特性

CAS番号 |

100565-83-1 |

|---|---|

分子式 |

C24H44O4S |

分子量 |

428.7 g/mol |

IUPAC名 |

heptadecan-1-ol;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C17H36O.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;1-6-2-4-7(5-3-6)11(8,9)10/h18H,2-17H2,1H3;2-5H,1H3,(H,8,9,10) |

InChIキー |

VKYHNLIMSXETPD-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCO.CC1=CC=C(C=C1)S(=O)(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Heptadecan-1-ol can be synthesized through the reduction of heptadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction typically occurs in an inert solvent like diethyl ether or tetrahydrofuran (THF) under reflux conditions.

4-Methylbenzenesulfonic acid is commonly prepared by sulfonation of toluene using concentrated sulfuric acid or oleum . The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of heptadecan-1-ol often involves the hydrogenation of heptadecanoic acid or its esters in the presence of a metal catalyst such as nickel or palladium . For 4-methylbenzenesulfonic acid, large-scale production typically uses continuous sulfonation reactors to ensure efficient heat management and product quality .

化学反応の分析

Types of Reactions

Heptadecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common oxidation reactions involve converting the alcohol to heptadecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) . Reduction reactions can further reduce heptadecan-1-ol to heptadecane using strong reducing agents .

4-Methylbenzenesulfonic acid participates in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonic acid group . It can also undergo nucleophilic substitution reactions at the benzylic position .

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: N-bromosuccinimide (NBS) for benzylic bromination

Major Products

Oxidation of Heptadecan-1-ol: Heptadecanoic acid

Reduction of Heptadecan-1-ol: Heptadecane

Substitution of 4-Methylbenzenesulfonic Acid: Benzylic bromides

科学的研究の応用

Heptadecan-1-ol and 4-methylbenzenesulfonic acid have diverse applications in scientific research and industry. Heptadecan-1-ol is used in the synthesis of surfactants, lubricants, and plasticizers . It also serves as a model compound in studies of fatty alcohol metabolism and biochemistry .

4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions . It is also employed in the pharmaceutical industry for the preparation of various drug intermediates .

作用機序

The mechanism of action for heptadecan-1-ol involves its role as a long-chain fatty alcohol, which can be incorporated into lipid bilayers and affect membrane fluidity and function . It can also be metabolized to fatty acids and further participate in energy production and storage .

4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating protonation and activation of substrates in various chemical reactions . Its sulfonic acid group enhances its acidity and reactivity, making it effective in promoting electrophilic aromatic substitution and other acid-catalyzed processes .

類似化合物との比較

Heptadecan-1-ol is similar to other long-chain fatty alcohols such as octadecan-1-ol (stearyl alcohol) and hexadecan-1-ol (cetyl alcohol) . These compounds share similar physical properties and applications but differ in chain length and melting points .

4-Methylbenzenesulfonic acid is comparable to other aromatic sulfonic acids like benzenesulfonic acid and 2-methylbenzenesulfonic acid . While they all serve as strong acid catalysts, their reactivity and solubility can vary based on the substituents on the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。